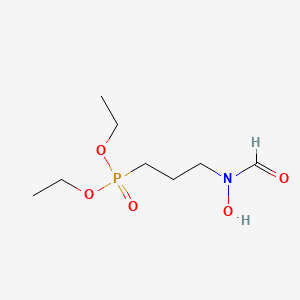
N-(3-diethoxyphosphorylpropyl)-N-hydroxy-formamide
Número de catálogo B8358115
Peso molecular: 239.21 g/mol
Clave InChI: YJZRNHAEJAYEAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06680308B1
Procedure details


1.38 (0.030 mol) formic acid were added drop by drop at room temperature to 2.04 g (0.020 mol) acetic anhydride and stirred at the same temperature. This solution was added with cooling with ice to 2.8 g (0.013 mol) 3-(N-hydroxyamino)-propylphosphonic acid diethylester dissolved in chloroform. The reaction mixture is stirred for 30 minutes at 0-5° C. and for a further 1.5 hours at room temperature. After concentration under reduced pressure until an oily residue is obtained, this oily residue is taken up in 15 ml methanol and 5 ml water, adjusted to pH=8 with 2 n NaOH and stirred for a further 1.5 hours at room temperature. Methanol is removed under reduced pressure and the resultant aqueous solution is adjusted to pH=5 with concentrated HCl. The yellow solution is extracted with chloroform (1×30 ml, 2×10 ml in each case) and the CHCl3 phases are dried over MgSO4. After concentration of the solution in the entire diaphragm pump vacuum 3 g of a yellow oil are obtained. After removal of volatile constituents in the entire diaphragm pump vacuum, chromatography on 60 g SiO2 with chloroform shows: methanol in the ratio 25:1 2.65 g product as yellow oil (DE-A-27 33 658).
[Compound]
Name
1.38
Quantity
0.03 mol
Type
reactant
Reaction Step One



Quantity
2.8 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[CH2:11]([O:13][P:14]([CH2:19][CH2:20][CH2:21][NH:22][OH:23])(=[O:18])[O:15][CH2:16][CH3:17])[CH3:12].[OH-].[Na+]>C(Cl)(Cl)Cl.CO.O>[CH2:16]([O:15][P:14]([CH2:19][CH2:20][CH2:21][N:22]([OH:23])[CH:1]=[O:3])(=[O:18])[O:13][CH2:11][CH3:12])[CH3:17] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
1.38
|
|
Quantity
|
0.03 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(OCC)(=O)CCCNO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for 30 minutes at 0-5° C. and for a further 1.5 hours at room temperature
|
|
Duration
|
1.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration under reduced pressure until an oily residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for a further 1.5 hours at room temperature
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Methanol is removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The yellow solution is extracted with chloroform (1×30 ml, 2×10 ml in each case) and the CHCl3 phases
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
are dried over MgSO4
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(OCC)(=O)CCCN(C=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
